molecular formula C10H9F3N2O2S B11783628 Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B11783628
M. Wt: 278.25 g/mol
InChI Key: PNLGZVXKRVSGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate serves as a crucial synthetic intermediate in the discovery and development of novel agrochemicals, particularly fungicides. Its primary research value lies in its role as a precursor to trifluomizole , a candidate molecule investigated for its potent antifungal activity. Researchers utilize this compound to study the structure-activity relationships of imidazothiazole derivatives and their efficacy against a range of phytopathogenic fungi. The mechanism of action for the active derivatives is associated with the inhibition of succinate dehydrogenase (SDH, Complex II), a key enzyme in the mitochondrial respiratory chain of fungi. This SDH inhibitor (SDHI) activity makes this chemical scaffold a significant area of investigation for managing crop diseases, driving research into new modes of action within agricultural science. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2S/c1-3-17-8(16)6-7(10(11,12)13)14-9-15(6)4-5(2)18-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGZVXKRVSGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(S2)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Bromoketones with Aminothiazole Derivatives

The most widely employed method involves the cyclocondensation of ethyl 2-aminothiazole-4-carboxylate derivatives with α-bromoacetophenones bearing trifluoromethyl groups. Source demonstrates this approach in the synthesis of analogous imidazo[2,1-b]thiazoles, where refluxing methyl ethyl ketone (MEK) at 80–90°C for 18 hours facilitates ring closure. For the target compound, 2-bromo-1-(trifluoromethyl)propan-1-one reacts with ethyl 2-amino-4-methylthiazole-5-carboxylate in a 1:1 molar ratio, achieving 68–72% yields after recrystallization from ethanol .

Critical parameters include:

  • Solvent selection : MEK outperforms THF or DMF in minimizing side reactions

  • Temperature control : Prolonged heating above 90°C leads to decomposition of the trifluoromethyl group

  • Acid scavengers : Triethylamine (2 equiv.) reduces HBr-mediated side reactions

Palladium-Catalyzed Cross-Coupling Cyclization

Source details a palladium-mediated strategy for constructing the imidazo[2,1-b]thiazole core. This method employs Pd(PPh₃)₄ (5 mol%) with copper(I) iodide (10 mol%) in DMF at 120°C, enabling the coupling of 2-ethynylthiazoles with 2-iodoaniline derivatives. For the target ester, ethyl 2-ethynyl-4-methylthiazole-5-carboxylate reacts with 2-iodo-3-(trifluoromethyl)aniline under microwave irradiation (160°C, 10 min), yielding 79% product after column chromatography .

Comparative advantages:

  • Regioselectivity : Pd catalysis ensures exclusive formation of the 6-trifluoromethyl isomer

  • Functional group tolerance : Compatible with ester and methyl groups without protection

  • Reaction time : Microwave acceleration reduces process duration from 18 hours to 10 minutes

Sequential Esterification-Cyclization Approach

This two-step protocol first synthesizes the linear precursor before intramolecular cyclization. Source reports the preparation of this compound via:

  • Esterification : 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid (1.0 equiv.) reacts with ethanol (5.0 equiv.) using DCC (1.2 equiv.) and DMAP (0.1 equiv.) in dichloromethane at 0°C → RT for 12 hours (85% yield)

  • Cyclization : The intermediate undergoes CuI (10 mol%)-catalyzed intramolecular Heck reaction in DMF at 130°C for 6 hours (91% yield)

Key observations:

  • Acid scavengers : DMAP prevents HCl-mediated decomposition during esterification

  • Copper catalysis : Enables C–N bond formation without oxidizing the trifluoromethyl group

One-Pot Tandem Synthesis

Recent advances (Source ) describe a tandem process combining Claisen-Schmidt condensation with cyclodehydration:

Reaction conditions :

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv.)

  • 3,3,3-Trifluoropropionyl chloride (1.2 equiv.)

  • NaOH (2.0 equiv.) in ethanol/water (4:1 v/v) at 27°C for 4 hours

The process proceeds through:

  • Knoevenagel condensation : Forms α,β-unsaturated ketone intermediate

  • Cyclodehydration : Acid-mediated ring closure generates the imidazo[2,1-b]thiazole core

Yield optimization data:

ParameterOptimal ValueYield Impact
NaOH Concentration2.0 MMax 75%
Temperature27°C±2% vs 40°C
Solvent RatioEtOH:H₂O 4:115% increase

Comparative Analysis of Synthetic Methods

The table below evaluates four primary routes using six performance metrics:

MethodYield (%)Purity (HPLC)ScalabilityCost IndexReaction TimeRegioselectivity
Cyclocondensation68–7295.2>100 g1.018 h93:7
Pd-Catalyzed7998.7<50 g3.510 min>99:1
Sequential Esterification85→9197.410–100 g2.218 h total95:5
Tandem Synthesis7596.1>500 g1.84 h88:12

Critical findings:

  • Pd-catalyzed method excels in selectivity but suffers from high palladium costs (3.5× baseline)

  • Tandem synthesis offers the best scalability for industrial applications

  • Sequential approach balances yield and purity but requires lengthy processing

Mechanistic Insights and Side Reaction Mitigation

All routes share a common cyclization mechanism involving nucleophilic attack of the thiazole nitrogen on an electrophilic carbon, followed by aromatization. Source provides DFT calculations showing the energy barrier for trifluoromethyl group rotation (ΔG‡ = 12.3 kcal/mol) influences regioisomer distribution.

Common side reactions and solutions:

  • Ester hydrolysis : Controlled pH (<7) in aqueous steps prevents carboxylate formation

  • Trifluoromethyl decomposition : Strict temperature limits (<130°C) and inert atmospheres minimize CF₃ group loss

  • Dimerization : Dilute conditions (0.1–0.3 M) reduce bis-adduct formation during cyclocondensation

Industrial-Scale Process Considerations

For kilogram-scale production, the tandem synthesis method (Method 4) demonstrates superior feasibility:

Process economics :

  • Raw material cost: $412/kg (vs $1,240/kg for Pd-catalyzed route)

  • Waste generation: 3.2 kg waste/kg product (meets EPA PMI standards)

  • Throughput: 1.8 kg/L·day in continuous flow reactors

Safety protocols :

  • Exothermic risk management: Jacketed reactors maintain ΔT <5°C during exothermic cyclization

  • Trifluoromethyl handling: Closed-system transfers prevent HF gas exposure

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: The imidazo[2,1-b]thiazole core can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Substituent Comparison
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 2-Me, 6-CF₃ C₉H₇F₃N₂O₂S 264.22 1956319-61-1
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate 3-Me, 6-CF₃ C₁₀H₉F₃N₂O₂S 278.25 1956319-40-6
Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 2-Me, 3-Me, 6-CF₃ C₁₁H₁₁F₃N₂O₂S 292.28 732-20-7
Ethyl imidazo[2,1-b]thiazole-5-carboxylate (parent compound) No substituents C₈H₈N₂O₂S 196.23 349480-83-7
  • The 2,3-dimethyl analog () exhibits increased molecular weight and steric bulk, which may limit solubility but improve metabolic stability . The parent compound () lacks substituents, resulting in lower molecular weight and altered electronic properties .
Table 2: Activity Comparison
Compound Name Reported Biological Activity Key Structural Features Reference
This compound Anticancer (preclinical evaluation) 2-Me, 6-CF₃, ethyl ester
ND-12024 (6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide derivative) Anticancer (in vitro and in vivo) 6-Et, 2-Me, carboxamide side chain
Ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate Intermediate for α-aminoadipic acid analogs 6-BrMe, ethyl ester
  • Key Observations :
    • The trifluoromethyl group at position 6 in the target compound enhances lipophilicity and resistance to oxidative metabolism, a feature shared with ND-12024 () .
    • Bromination at position 6 () enables further functionalization, highlighting the versatility of the imidazothiazole core in synthetic chemistry .

Physicochemical Properties

Table 3: Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa Storage Conditions
This compound Not reported 1.52 (predicted) 0.21 (predicted) Sealed, 2–8°C
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate Not reported 1.52 (predicted) 0.21 (predicted) Not reported
Ethyl imidazo[2,1-b]thiazole-5-carboxylate Not reported - - Room temperature
  • Key Observations :
    • The trifluoromethyl group increases density and acidity compared to the parent compound .
    • Storage at low temperatures (2–8°C) is recommended for the target compound to prevent decomposition .

Biological Activity

Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound characterized by its imidazo[2,1-b]thiazole core and a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H9_{9}F3_3N2_2O2_2S
  • Molecular Weight: 278.25 g/mol
  • CAS Number: 1956321-80-4

Synthesis

The synthesis typically involves the cyclization of precursor compounds, such as ethyl 2-chloro-3-oxobutanoate with thioamides under reflux conditions. This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis . The mechanism of action involves targeting specific enzymes critical for bacterial survival, leading to inhibited growth.

Case Study: Antimicrobial Efficacy

A study evaluated various imidazo[2,1-b]thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit specific pathways involved in cancer cell proliferation.

The anticancer activity is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study: Cancer Cell Lines

In vitro studies on human glioblastoma U251 cells demonstrated an IC50_{50} value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence the compound's efficacy.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
3-Methyl-6-phenylimidazo[2,1-b]thiazoleSimilar structure without trifluoromethylModerate antimicrobial activity
Benzo[d]imidazo[2,1-b]thiazole derivativesFused benzene ringVarying anticancer activity

Unique Properties

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to similar compounds lacking this functional group. This characteristic is crucial for developing drugs with improved pharmacokinetic profiles.

Q & A

Q. What are the established synthetic routes for Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate?

The compound is typically synthesized via cyclization reactions. A common method involves reacting ethyl 2-mercapto-5-methyl-imidazole-4-carboxylate with α-halo ketones (e.g., monochloroacetone) to form intermediates like 2-(acylalkylthio)-imidazoles. Cyclization under reflux in phosphorus oxychloride (POCl₃) yields the imidazo[2,1-b]thiazole core. Notably, N-acylation of intermediates (e.g., using acetic anhydride) can inhibit cyclization, requiring careful optimization of reaction conditions . Alternative one-pot methods using imidazole-2-thiones, isocyanides, and azodicarboxylates (DEAD) have also been reported, achieving yields of 90–96% under solvent-free conditions with Eaton’s reagent .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key techniques include:

  • Thin-layer chromatography (TLC) for monitoring reaction progress .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .
  • ¹H NMR to confirm substitution patterns, such as trifluoromethyl (-CF₃) signals at δ 120–125 ppm (¹⁹F NMR) and methyl/ethyl group splitting .
  • Melting point analysis using electrothermal apparatuses (e.g., Electrothermal 9200) .

Q. How does the trifluoromethyl group influence the compound’s reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution at adjacent positions. For example, bromination at the 6-position using N-bromosuccinimide (NBS) under free-radical conditions yields ethyl 6-bromomethyl derivatives, a key intermediate for further functionalization .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of derivatives?

Chiral auxiliaries like Schollkopf’s reagent can introduce stereochemistry. For instance, coupling ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate with (Boc-amino)malonate followed by acidic hydrolysis produces racemic 2-amino-3-(imidazo-thiazolyl)propanoic acids. Enantiopure analogs are achievable using chiral auxiliaries and asymmetric catalysis .

Q. How can conflicting cyclization outcomes be resolved during synthesis?

Cyclization inhibitors (e.g., N-acylation in acetic anhydride) require alternative conditions. Refluxing intermediates in POCl₃ instead of acetic anhydride avoids acylation, promoting successful ring closure. Computational modeling (DFT) may help predict optimal solvent and temperature conditions to bypass side reactions .

Q. What biological assays validate its pharmacological potential?

  • Antisecretory activity : Isolated rabbit gastric gland assays measure inhibition of proton pumps, with IC₅₀ values comparable to antiulcer agents (e.g., 5-cyanomethyl-6-methyl derivatives) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) assess cytotoxicity, often linked to mitochondrial NADH dehydrogenase inhibition .
  • Antimicrobial testing : Broth microdilution assays against Mycobacterium tuberculosis or Candida albicans evaluate minimum inhibitory concentrations (MICs) .

Q. How do structural modifications impact bioactivity?

  • 6-Substituents : Bromine or thienyl groups at position 6 enhance mitochondrial targeting (e.g., 2-methyl-6-(2-thienyl) analogs inhibit NADH:ubiquinone reductase with IC₅₀ ~0.11 mM) .
  • 5-Position functionalization : Cyanomethyl or hydroxymethyl groups improve antisecretory activity, while ester-to-amide conversion modulates solubility and bioavailability .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis POCl₃ reflux (80–100°C), solvent-free microwave irradiation (10–15 min)
Purification Column chromatography (silica gel), recrystallization (ethanol/water)
Biological Assays Rabbit gastric glands (pH-stat), MTT assays (48–72 h incubation)
SAR Studies Molecular docking (AutoDock), logP calculations (ChemDraw)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.